molecular formula C15H16N2O2 B7590005 N-(2-aminophenyl)-4-methoxy-N-methylbenzamide

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide

Cat. No. B7590005
M. Wt: 256.30 g/mol
InChI Key: RMKBRYJPAYPKHD-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide, also known as APMA, is a synthetic compound that has been extensively researched for its potential applications in scientific research. APMA is a benzamide derivative that is commonly used as a protease activator, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-methoxy-N-methylbenzamide involves its ability to bind to the proenzyme form of proteases and induce a conformational change that leads to the activation of the enzyme. N-(2-aminophenyl)-4-methoxy-N-methylbenzamide binds to the enzyme at a specific site, known as the propeptide cleavage site, and induces a change in the enzyme's structure that allows the propeptide to be cleaved and the active site of the enzyme to be exposed. This mechanism has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-4-methoxy-N-methylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to activate various proteases, including MMPs, and it has been used to study the role of these enzymes in various physiological and pathological processes. N-(2-aminophenyl)-4-methoxy-N-methylbenzamide has also been found to induce changes in cell morphology and migration, and it has been used to study the role of proteases in cell adhesion and invasion.

Advantages and Limitations for Lab Experiments

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide has several advantages for use in lab experiments. It is a highly specific protease activator that can be used to activate a wide range of proteases. It is also relatively easy to synthesize and purify, and it has been extensively studied and optimized for high yields and purity. However, there are also some limitations to the use of N-(2-aminophenyl)-4-methoxy-N-methylbenzamide in lab experiments. It can be toxic to cells at high concentrations, and it may not be suitable for use in certain experimental systems.

Future Directions

There are several future directions for research on N-(2-aminophenyl)-4-methoxy-N-methylbenzamide. One area of research is focused on the development of new protease activators that are more specific and less toxic than N-(2-aminophenyl)-4-methoxy-N-methylbenzamide. Another area of research is focused on the development of new experimental systems that can be used to study the role of proteases in various physiological and pathological processes. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-aminophenyl)-4-methoxy-N-methylbenzamide, and how these effects can be used to develop new therapies for various diseases.

Synthesis Methods

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield N-(2-aminophenyl)-4-methoxy-N-methylbenzamide. This synthesis method has been extensively studied and optimized for high yields and purity.

Scientific Research Applications

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide has been widely used in scientific research as a protease activator. It is commonly used to activate proenzyme forms of proteases, such as matrix metalloproteinases (MMPs), which play a crucial role in various physiological and pathological processes. N-(2-aminophenyl)-4-methoxy-N-methylbenzamide has been found to activate MMPs in a dose-dependent manner, and it has been used to study the role of MMPs in cancer, inflammation, and tissue remodeling.

properties

IUPAC Name

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(14-6-4-3-5-13(14)16)15(18)11-7-9-12(19-2)10-8-11/h3-10H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKBRYJPAYPKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-4-methoxy-N-methylbenzamide

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